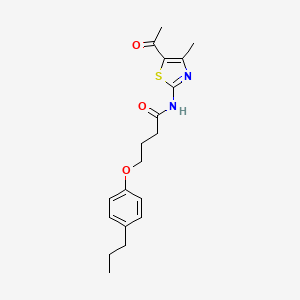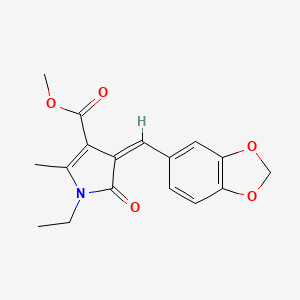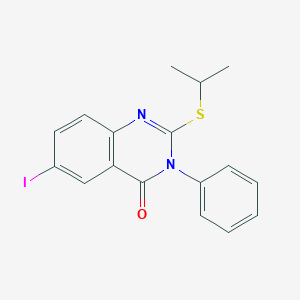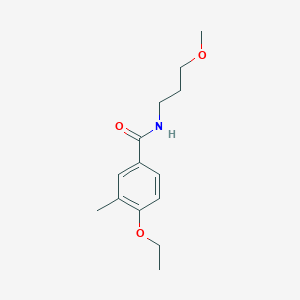![molecular formula C33H25NO3 B4772462 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
Vue d'ensemble
Description
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione, also known as EMIQ, is a synthetic compound that has gained attention due to its potential therapeutic properties. EMIQ belongs to the family of isoindole-1,3-diones and has been studied for its anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is not fully understood. However, it is believed that 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione exerts its effects by modulating various signaling pathways involved in inflammation and oxidative stress. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to have low toxicity and is well-tolerated by cells and animals. However, 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione also has limited bioavailability, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for research on 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione. One area of interest is the development of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione-based therapies for inflammatory and oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the optimization of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione synthesis and formulation to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione and its effects on various signaling pathways.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been extensively studied for its potential therapeutic properties. Several studies have shown that 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-phenylbenzo[f]isoindole-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25NO3/c1-3-21-13-15-23(16-14-21)31-29-28(32(35)26-11-7-8-12-27(26)33(29)36)30(22-9-5-4-6-10-22)34(31)24-17-19-25(37-2)20-18-24/h4-20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKROXSEWOEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)
![4-chloro-5-[(2-methoxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B4772418.png)
![N-allyl-2-[2-(3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4772426.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B4772447.png)

![2,6-difluoro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4772454.png)

![4-methyl-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4772485.png)
